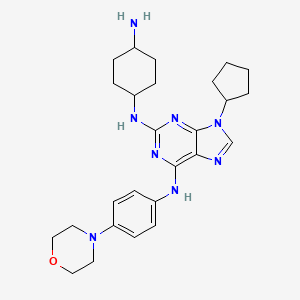
Mtb-cyt-bd oxidase-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mtb-cyt-bd oxidase-IN-3 is a compound known for its inhibitory effects on the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis. This enzyme plays a crucial role in the oxidative phosphorylation pathway of the bacterium, making it a significant target for anti-tubercular drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mtb-cyt-bd oxidase-IN-3 involves the preparation of N-phenethyl-quinazolin-4-yl-amines. These compounds are synthesized through a series of reactions, including the formation of quinazoline derivatives and subsequent functionalization with phenethyl groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. This often includes the use of high-throughput reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: Mtb-cyt-bd oxidase-IN-3 primarily undergoes substitution reactions during its synthesis. The key reactions involve the substitution of functional groups on the quinazoline ring to introduce the phenethyl moiety .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include organic solvents like dimethylformamide, catalysts such as palladium on carbon, and bases like potassium carbonate . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major product formed from these reactions is the N-phenethyl-quinazolin-4-yl-amine derivative, which is further purified and characterized to ensure its suitability as an inhibitor of cytochrome bd oxidase .
Scientific Research Applications
Mtb-cyt-bd oxidase-IN-3 has several scientific research applications, particularly in the field of tuberculosis research. It is used to study the inhibition of cytochrome bd oxidase, which is essential for the survival of Mycobacterium tuberculosis under stressful conditions . This compound has shown potential in combination therapies with other inhibitors to achieve a desired bactericidal response . Additionally, it is used in biochemical assays to investigate the energy metabolism of the bacterium and to develop new anti-tubercular drugs .
Mechanism of Action
Mtb-cyt-bd oxidase-IN-3 exerts its effects by inhibiting the cytochrome bd oxidase enzyme in Mycobacterium tuberculosis. This enzyme is part of the electron transport chain and plays a critical role in oxidative phosphorylation . By inhibiting this enzyme, this compound disrupts the energy production process of the bacterium, leading to a decrease in ATP levels and ultimately causing cell death . The molecular targets involved include the active site of the cytochrome bd oxidase enzyme, where the compound binds and prevents the normal electron transfer process .
Comparison with Similar Compounds
Mtb-cyt-bd oxidase-IN-3 is unique compared to other cytochrome bd oxidase inhibitors due to its specific structure and high potency. Similar compounds include aurachin D analogues and other quinazoline derivatives that also target the cytochrome bd oxidase enzyme . this compound has shown superior inhibitory activity and better selectivity for Mycobacterium tuberculosis, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C26H35NO2 |
|---|---|
Molecular Weight |
393.6 g/mol |
IUPAC Name |
5-methoxy-2-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C26H35NO2/c1-18(2)10-7-11-19(3)12-8-13-20(4)16-17-22-21(5)27-23-14-9-15-24(29-6)25(23)26(22)28/h9-10,12,14-16H,7-8,11,13,17H2,1-6H3,(H,27,28)/b19-12+,20-16+ |
InChI Key |
ZHEAMYZGYQBKIJ-YEFHWUCQSA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(N1)C=CC=C2OC)C/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC=C2OC)CC=C(C)CCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)











